

Application Notes and Protocols for BRD4884 in Mouse Models of Neurodegeneration

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|----------------------|-----------|-----------|
| Compound Name: | BRD4884 | |
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For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD4884 is a potent, brain-penetrant, and kinetically selective inhibitor of Histone Deacetylase 2 (HDAC2).[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[2] Dysregulation of HDAC2 activity, in particular, has been implicated in the pathology of neurodegenerative disorders, where it is associated with repression of genes essential for synaptic plasticity and memory formation.[3][4] BRD4884 exhibits kinetic selectivity for HDAC2 over the highly homologous HDAC1, making it a valuable tool for investigating the specific role of HDAC2 in disease models and as a potential therapeutic agent for cognitive impairment.[2] These application notes provide a detailed in vivo protocol for the use of BRD4884 in the CK-p25 mouse model of neurodegeneration.[1]

Data Presentation

In Vitro Inhibitory Activity of BRD4884

| Target | IC50 (nM) |
|--------|-----------|
| HDAC1 | 29 |
| HDAC2 | 62 |
| HDAC3 | 1090 |



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Data sourced from MedchemExpress.[1]

In Vivo Pharmacokinetic Profile of BRD4884 in Mice

| Parameter | Value |
|-----------------------------|-----------|
| Half-life (t½) | 0.9 hours |
| Brain-to-Plasma Ratio (AUC) | 1.29 |

Data from Wagner et al. (2014) indicates good pharmacokinetic properties and excellent brain permeability.[2]

Summary of In Vivo Efficacy Study in CK-p25 Mouse

Model

| Mouse Model | Treatment Group | Dosage (mg/kg) | Dosing Schedule | Key Outcomes |
|-------------|--------------------|-------------------|----------------------------|---|
| CK-p25 | Vehicle Control | - | Daily, i.p. for 10 days | Significant memory deficits in contextual fear conditioning. |
| CK-p25 | BRD4884 | 1 | Daily, i.p. for 10 days | Rescue of memory deficits. |
| CK-p25 | BRD4884 | 10 | Daily, i.p. for 10 days | Rescue of memory deficits; Increased H3K9 and H4K12 acetylation in the hippocampus. |

This table summarizes the expected outcomes based on published findings.[1][2]

Experimental Protocols Formulation of BRD4884 for In Vivo Administration



Materials:

- BRD4884 powder
- Dimethyl sulfoxide (DMSO), sterile
- Cremophor EL
- Physiological saline (0.9% NaCl), sterile

Procedure:

- Prepare a stock solution of BRD4884 in DMSO.
- On the day of injection, prepare the final dosing solution.
- First, dissolve the required amount of **BRD4884** in DMSO to constitute 5% of the final total volume.
- In a separate tube, prepare the vehicle by mixing 30% Cremophor EL and 65% physiological saline.
- Add the BRD4884/DMSO solution to the Cremophor/saline vehicle to achieve the final desired concentration (e.g., for a 10 mg/kg dose in a 10 ml/kg injection volume, the final concentration is 1 mg/ml).
- Vortex the solution until it is clear and homogenous.
- The vehicle control solution consists of 5% DMSO, 30% Cremophor EL, and 65% physiological saline.[2]

In Vivo Efficacy Study in CK-p25 Mouse Model

Animal Model:

 CK-p25 transgenic mice, which express the Cdk5 activator p25 in the forebrain upon doxycycline withdrawal, leading to progressive neurodegeneration and memory impairment.
 [1]



- Male mice, 3 months of age, are typically used.
- p25 expression is induced for 6 weeks prior to the commencement of treatment.[1]

Treatment Protocol:

- Animal Preparation: Weigh each mouse to determine the precise volume of the BRD4884 formulation to be administered.
- Administration:
 - Administer BRD4884 or vehicle control via intraperitoneal (i.p.) injection.
 - The recommended injection volume is 10 ml/kg.
 - Use a 25-27 gauge needle.
 - Restrain the mouse and inject into the lower right quadrant of the abdomen, avoiding the cecum.
 - The dosing schedule is once daily for 10 consecutive days.[1]
- Post-Administration Monitoring: Monitor the animals for any signs of toxicity or adverse reactions. Record body weights regularly.

Behavioral Testing: Context-Dependent Fear Conditioning

This assay is used to assess associative learning and memory, which is impaired in CK-p25 mice and can be rescued by effective treatments.

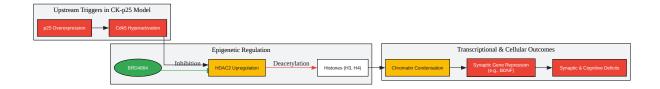
Procedure:

- Training (Day 1):
 - Place the mouse in the conditioning chamber for a 3-minute habituation period.
 - Deliver a mild foot shock (e.g., 2 seconds, 0.8 mA).



- Repeat the shock after a 30-second interval.
- Allow the mouse to remain in the chamber for an additional 15 seconds before returning it to its home cage.[2]
- Testing (Day 2, 24 hours post-training):
 - Place the mouse back into the same conditioning chamber for 3 minutes without any shocks.
 - Record the total time the mouse spends "freezing" (complete immobility except for respiration).
 - Increased freezing time is indicative of a stronger fear memory.

Mandatory Visualization Signaling Pathway of HDAC2 in Neurodegeneration

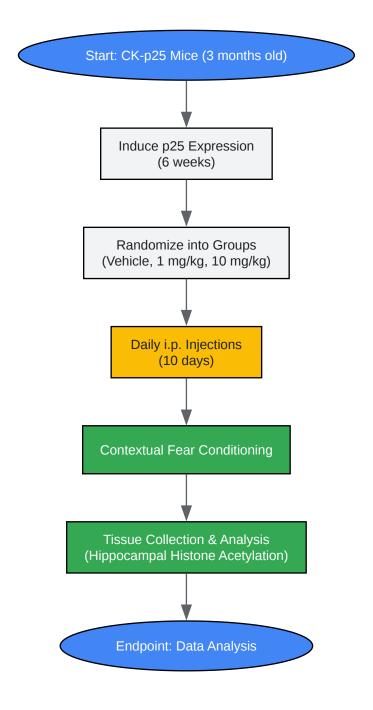


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Caption: HDAC2 signaling cascade in the CK-p25 mouse model of neurodegeneration.

Experimental Workflow for In Vivo Study





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Caption: Workflow for BRD4884 in vivo efficacy study in CK-p25 mice.

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